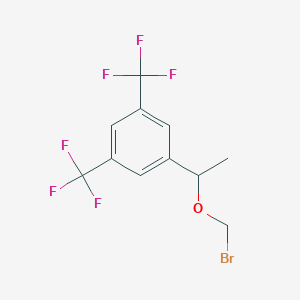
Rozex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an indoloquinolizine alkaloid similar to reserpine and is obtained from the plant Rauvolfia serpentina and other species of Rauvolfia . Anaprel is known for its ability to lower blood pressure by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anaprel involves several steps, starting from the extraction of the alkaloid from Rauvolfia serpentina. The key steps include:
Extraction: The alkaloid is extracted from the plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.
Chemical Modification: The isolated alkaloid undergoes chemical modifications, including methylation and esterification, to produce the final compound, Anaprel.
Industrial Production Methods: Industrial production of Anaprel follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the alkaloid from large quantities of plant material.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.
Chemical Synthesis: Conducting chemical modifications in large reactors under controlled conditions to ensure high yield and purity of Anaprel.
Chemical Reactions Analysis
Types of Reactions: Anaprel undergoes various chemical reactions, including:
Oxidation: Anaprel can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in Anaprel, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives and analogs of Anaprel, which may have different pharmacological activities and applications .
Scientific Research Applications
Anaprel has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indoloquinolizine alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its antihypertensive properties and potential use in treating other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Anaprel exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Anaprel reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Anaprel include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
- Enalapril
- Lisinopril
- Captopril
- Ramipril
Anaprel’s uniqueness lies in its natural origin and its specific chemical structure, which may offer distinct pharmacological benefits compared to its synthetic counterparts.
Properties
Molecular Formula |
C35H42N2O9 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
methyl 6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+ |
InChI Key |
SZLZWPPUNLXJEA-JXMROGBWSA-N |
Isomeric SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


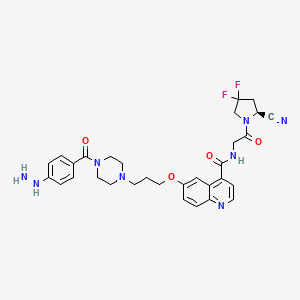
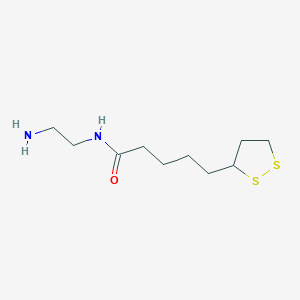
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
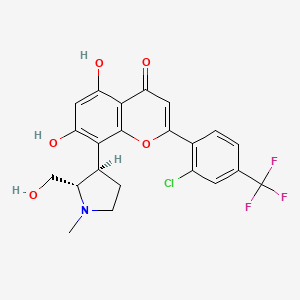


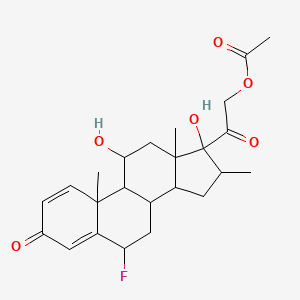
![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
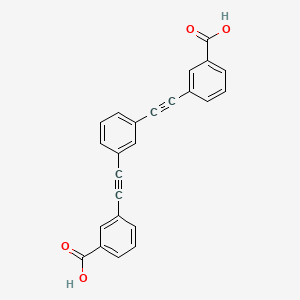
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
